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For Immediate Release

[City, State] — [Date] — Researchers have identified a novel lignan, Kadsutherin F, isolated
from the stems of Kadsura interior, which exhibits significant anti-platelet aggregation activity. A
pivotal study has shown that Kadsutherin F inhibits adenosine diphosphate (ADP)-induced
platelet aggregation by 49.47% at a concentration of 100 yM, positioning it as a compound of
interest for the development of new anti-thrombotic agents. This finding is particularly
noteworthy when compared to the well-established anti-platelet drug, aspirin, which was used
as a positive control in the same study.

Platelet aggregation is a critical process in the formation of blood clots, and its inhibition is a
key therapeutic strategy in the prevention of cardiovascular diseases such as heart attacks and
strokes. Aspirin, a cornerstone of anti-platelet therapy, primarily acts by irreversibly inhibiting
the cyclooxygenase-1 (COX-1) enzyme, which in turn prevents the synthesis of thromboxane
A2 (TXA2), a potent platelet agonist.[1][2][3][4]

The emergence of Kadsutherin F with a distinct mechanism of action targeting ADP-induced
aggregation presents a promising alternative or complementary therapeutic approach. ADP
plays a crucial role in amplifying the platelet activation signal through its interaction with P2Y1
and P2Y12 receptors on the platelet surface.[5][6][7][8]

Comparative Analysis of Anti-Platelet Activity
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To provide a clear comparison of the anti-platelet efficacy of Kadsutherin F and aspirin, the
following table summarizes the available experimental data. It is important to note that while
the study on Kadsutherin F utilized aspirin as a positive control, the specific inhibition
percentage for aspirin under identical experimental conditions was not detailed in the primary
publication's abstract. Therefore, a representative value for aspirin's inhibition of ADP-induced
platelet aggregation from other relevant studies is included for comparative purposes, with the
understanding that experimental conditions may vary.

. Concentrati  Platelet Inhibition
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F Platelets Molecules,
2018
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Zhongguo
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Platelets

Ye Xue Za
Zhi, 2018[9]

Experimental Protocols

The evaluation of the anti-platelet activity of Kadsutherin F was conducted using a standard
laboratory method known as light transmission aggregometry (LTA). This technique measures
the change in light transmission through a suspension of platelets as they aggregate in
response to an agonist.

Platelet Aggregation Assay (As performed for
Kadsutherin F)

o Platelet Preparation: Washed platelets were prepared from rat whole blood.

 Incubation: The washed platelet suspension was incubated with either Kadsutherin F (at a
final concentration of 100 uM) or a vehicle control.
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 Induction of Aggregation: Platelet aggregation was induced by the addition of ADP.

» Measurement: The change in light transmittance was recorded over time using a platelet
aggregometer to determine the percentage of inhibition.

Signaling Pathways

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways
involved in ADP-induced platelet aggregation and the inhibitory action of aspirin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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